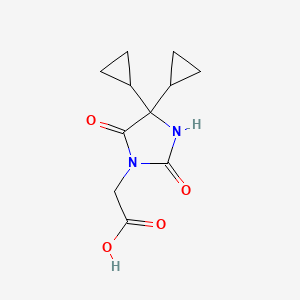
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid is an organic compound characterized by its unique structure, which includes cyclopropyl groups and an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves a multi-step process. One common method is through a nucleophilic substitution reaction. The process begins with the reaction of 2-chloroacetic acid with di(aminocarbamoyl) ester to form an intermediate di(chloroacetyl)imine. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may serve as a precursor in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl groups and the imidazolidinone ring play crucial roles in its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors involved in critical biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dioxoimidazolidin-1-yl)acetic acid: Similar structure but lacks the cyclopropyl groups.
2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: Contains ethyl groups instead of cyclopropyl groups.
Uniqueness
The presence of cyclopropyl groups in 2-(4,4-Dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
836-83-9 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H14N2O4/c14-8(15)5-13-9(16)11(6-1-2-6,7-3-4-7)12-10(13)17/h6-7H,1-5H2,(H,12,17)(H,14,15) |
Clave InChI |
BXDMRJGYMZCSRA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(C(=O)N(C(=O)N2)CC(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



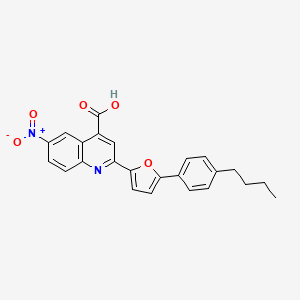
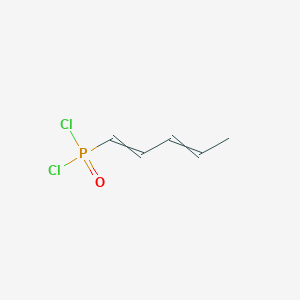


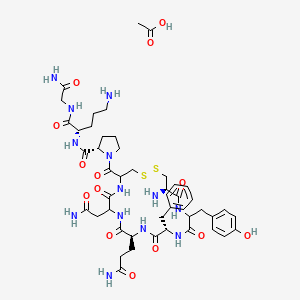
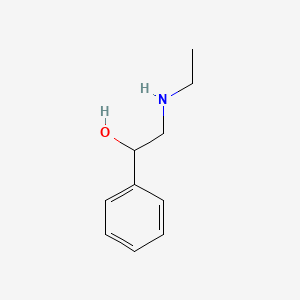
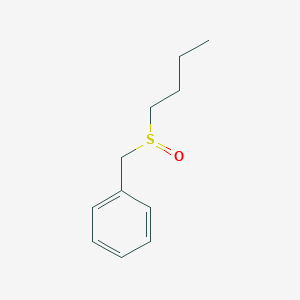
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
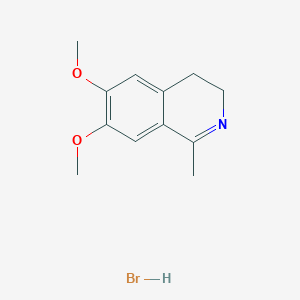

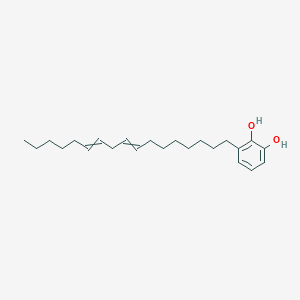
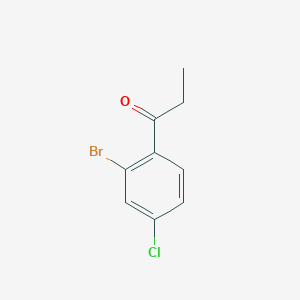
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
